molecular formula C12H10ClNO2S B13291195 Phenyl(pyridin-2-yl)methanesulfonyl chloride

Phenyl(pyridin-2-yl)methanesulfonyl chloride

Cat. No.: B13291195
M. Wt: 267.73 g/mol
InChI Key: CKROVMMLNOBIGA-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methane backbone substituted with a phenyl group and a pyridin-2-yl moiety. This compound is of significant interest in organic synthesis due to its dual aromatic substituents, which confer unique electronic and steric properties. Sulfonyl chlorides are widely used as electrophilic reagents for introducing sulfonyl groups into target molecules, particularly in pharmaceuticals, agrochemicals, and coordination chemistry . The pyridine ring in this compound may enhance its utility in metal-catalyzed reactions or as a ligand precursor.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

phenyl(pyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H

InChI Key

CKROVMMLNOBIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Alcohol Precursors

The most direct route involves sulfonylation of Phenyl(pyridin-2-yl)methanol using methanesulfonyl chloride (MsCl) in the presence of pyridine as a base. This method is analogous to procedures for synthesizing sulfonate esters:

Procedure

  • Dissolve Phenyl(pyridin-2-yl)methanol in anhydrous pyridine.
  • Add methanesulfonyl chloride dropwise at 0°C.
  • Stir for 3–24 hours, then quench with water.
  • Extract with methylene chloride, wash with brine, and purify via column chromatography.

Key Data

Parameter Value
Solvent Pyridine
Temperature 0°C to room temperature
Yield ~83% (analogous reaction)

This method is efficient but produces a sulfonate ester rather than the sulfonyl chloride. For direct sulfonyl chloride synthesis, chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) may replace MsCl under controlled conditions.

Oxidation of Thiol Intermediates

Sulfonyl chlorides can be synthesized via oxidation of corresponding thiols:

Procedure

  • Prepare Phenyl(pyridin-2-yl)methanethiol via nucleophilic substitution or coupling.
  • Oxidize with chlorine gas (Cl₂) in aqueous HCl.

Reaction Scheme
$$ \text{R-SH} + 3\text{Cl}2 + 2\text{H}2\text{O} \rightarrow \text{R-SO}_2\text{Cl} + 4\text{HCl} $$

Challenges

  • Handling toxic Cl₂ gas.
  • Competing overoxidation to sulfonic acids.

Comparative Analysis of Methods

Method Advantages Disadvantages
Sulfonylation High yield, simple steps Produces sulfonate esters
Suzuki + Functionalization Modular design Multi-step, low selectivity
Thiol Oxidation Direct route Hazardous reagents

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Phenyl(pyridin-2-yl)methanesulfonamide: Formed by reduction.

    Phenyl(pyridin-2-yl)methanesulfonic acid: Formed by oxidation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenyl(pyridin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with the amino group of the amine to form a sulfonamide bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Phenyl(pyridin-2-yl)methanesulfonyl chloride with analogous methanesulfonyl chlorides, emphasizing structural, physical, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Purity Key Features
This compound* C₁₂H₁₀ClNO₂S ~267.73 Not provided Not reported Not reported Dual aromatic substituents (phenyl + pyridine); potential for metal coordination.
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.64 163295-75-8 104–106 >95%–98% Strong electron-withdrawing CF₃ group; higher reactivity in nucleophilic substitutions .
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride C₅H₆ClF₃O₂S 222.61 2165999-94-8 Not reported Not reported Cyclopropane ring introduces steric strain; potential for stereoselective reactions .
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride C₇H₅BrClFO₂S ~278.54 1507690-74-5 Not reported Not reported Halogen substituents (Br, F) enhance electrophilicity and alter solubility .
Methanesulfonyl chloride CH₃ClO₂S 114.56 124-63-0 −30 >99% Simple aliphatic structure; benchmark for sulfonylation reactions .

Note: Data for this compound is inferred based on structural analogs and general chemical principles.

Key Comparative Insights

Electronic Effects :

  • The trifluoromethyl group in [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride strongly withdraws electrons, increasing reactivity toward nucleophiles compared to the target compound .
  • The pyridine ring in this compound introduces both electron-withdrawing (via the N atom) and π-conjugative effects, which may modulate its reactivity in aromatic substitution or metal coordination .

Applications :

  • Halogenated derivatives (e.g., 2-Bromo-3-fluorophenyl) are favored in cross-coupling reactions , whereas the pyridine-containing target compound may serve as a ligand in coordination chemistry, as seen in related Cu(II) complexes .
  • [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is widely used in pharmaceutical intermediates due to its stability and reactivity .

Physical Properties :

  • Higher molecular weight and aromaticity in the target compound likely reduce volatility compared to simpler analogs like methanesulfonyl chloride.

Biological Activity

Phenyl(pyridin-2-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound, highlighting its diverse pharmacological properties.

This compound is characterized by a phenyl group and a pyridine ring attached to a methanesulfonyl chloride functional group. The synthesis typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under controlled conditions, resulting in a product with a molecular weight of approximately 253.72 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial activity . For instance, compounds derived from this structure have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of traditional antibiotics, indicating enhanced efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/ml)
21aStaphylococcus aureus5
21bE. coli10
21cPseudomonas aeruginosa15

Antibiofilm Activity

The formation of biofilms by bacteria poses a significant challenge in treating infections. Compounds based on this compound have demonstrated anti-biofilm activity , with some derivatives achieving minimum biofilm inhibitory concentrations (MBICs) significantly lower than their MICs. For example, compound 21d exhibited an MBIC of 0.5 µg/ml against Streptococcus pneumoniae, showing a strong concentration-dependent inhibition of biofilm formation.

Figure 1: Biofilm Inhibition by Compound 21d

Biofilm Inhibition

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and pyridine rings significantly influence the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups such as fluorine has been shown to enhance antibacterial activity by improving the binding affinity to bacterial targets.

Table 2: Structure-Activity Relationships of this compound Derivatives

SubstituentActivity Change
FluorineIncreased activity
MethylModerate activity
HydroxylDecreased activity

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound derivatives in a murine model infected with E. coli. The results indicated a significant reduction in bacterial load compared to control groups treated with standard antibiotics.
  • Case Study on Biofilm Disruption : Another investigation focused on the ability of these compounds to disrupt established biofilms in vitro. The findings revealed that certain derivatives could effectively reduce biofilm biomass by over 70%, showcasing their potential as therapeutic agents against biofilm-associated infections.

Q & A

Basic Research Questions

Synthesis Optimization and Purification Q: What experimental strategies maximize yield and purity during the synthesis of phenyl(pyridin-2-yl)methanesulfonyl chloride? A: Key steps include:

  • Reagent Ratios: Use stoichiometric methanesulfonyl chloride with a base (e.g., pyridine) to neutralize HCl byproducts, preventing side reactions .
  • Temperature Control: Maintain temperatures between 0–5°C during sulfonation to minimize decomposition .
  • Solvent Selection: Dichloromethane or THF enhances solubility and reaction homogeneity .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Characterization Techniques Q: What spectroscopic and analytical methods are recommended for confirming the structure of this compound? A: A combination of techniques ensures accuracy:

  • NMR: ¹H NMR (δ 8.5–7.2 ppm for pyridyl and phenyl protons; δ 4.5–4.8 ppm for CH2SO2) and ¹³C NMR (δ 125–140 ppm for aromatic carbons; δ 55–60 ppm for CH2SO2) .
  • Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264.02) .
  • FT-IR: Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .

Advanced Research Questions

Reactivity with Nucleophiles Q: How does this compound react with amines and alcohols, and what factors influence selectivity? A:

  • Mechanism: The sulfonyl chloride acts as an electrophile, undergoing nucleophilic substitution (SN2) with amines to form sulfonamides or with alcohols to yield sulfonate esters .
  • Kinetics: Reactivity is enhanced in polar aprotic solvents (e.g., DMF) due to better stabilization of the transition state.
  • Steric Effects: Bulky nucleophiles (e.g., tert-butanol) show reduced reactivity compared to smaller ones (e.g., methanol) .

Halogen Substitution Effects Q: How do halogen substituents on the phenyl or pyridyl rings alter reactivity and biological activity? A:

SubstituentPositionReactivity TrendBiological Impact
ClPyridin-2-yl↑ Electrophilicity due to electron withdrawalMay enhance enzyme inhibition
BrPyridin-3-ylSlower kinetics (larger atom)Potentiated cytotoxicity in cancer cell lines
CF₃Phenyl↑ LipophilicityImproved blood-brain barrier penetration

Mechanistic Pathways in Sulfonamide Formation Q: What intermediates are involved in sulfonamide formation, and how can side reactions be suppressed? A:

  • Intermediates: A tetrahedral intermediate forms after nucleophilic attack, followed by HCl elimination .
  • Side Reactions: Hydrolysis to sulfonic acids occurs in aqueous media. Use anhydrous conditions and molecular sieves to mitigate .
  • Catalysis: Additives like DMAP accelerate reactions by stabilizing the transition state .

Stability Under Storage and Reaction Conditions Q: How should this compound be stored, and what degradation products form under heat or moisture? A:

  • Storage: Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Degradation: Hydrolysis yields phenyl(pyridin-2-yl)methanesulfonic acid (detectable via TLC or IR loss of S–Cl stretch at 540 cm⁻¹) .
  • Thermal Stability: Decomposes above 80°C, releasing SO₂ and HCl; monitor via thermogravimetric analysis (TGA) .

Methodological and Application-Focused Questions

Biological Activity Screening Q: What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound? A:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
  • Cellular Toxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess EC₅₀ values .
  • Binding Studies: Surface plasmon resonance (SPR) to measure affinity for target proteins .

Applications in Drug Synthesis Q: How is this compound utilized in synthesizing pharmacologically active compounds? A:

  • Sulfonamide Drugs: React with aminopyridines to form sulfonamide scaffolds, as seen in Sumatriptan analogs .
  • Prodrug Activation: Serve as a leaving group in prodrugs, enabling targeted release in acidic environments (e.g., tumor tissue) .
  • Peptide Modification: Conjugate with cysteine residues via sulfonyl displacement to stabilize peptide structures .

Data Contradictions and Resolution

Divergent Reactivity Reports Q: How can researchers resolve contradictions in reported reactivity of this compound with thiols? A:

  • Contextual Factors: Discrepancies may arise from solvent polarity (e.g., DMSO vs. THF) or pH. Replicate conditions from literature and characterize products via LC-MS .
  • Competing Pathways: Thiols may act as nucleophiles or reducing agents. Use radical scavengers (e.g., BHT) to test for redox-driven pathways .

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